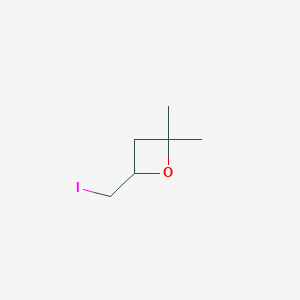

4-(Iodomethyl)-2,2-dimethyloxetane

Übersicht

Beschreibung

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties .Wissenschaftliche Forschungsanwendungen

Kinetics of Cyclic Ether Peroxy Radicals

A study by Doner, Zádor, and Rotavera (2022) explored the kinetics of cyclic ether peroxy radicals derived from 2,4-dimethyloxetane, an important cyclic ether intermediate in the low-temperature combustion of n-pentane. Their research showed that diastereomeric cyclic ether peroxy radicals display significantly different reactivities and provided insights into the effects of stereoisomers on reaction pathways and product yields in combustion processes (Doner, Zádor, & Rotavera, 2022).

Azidoiodinanes in Organic Synthesis

Zhdankin et al. (1996) demonstrated the preparation and chemical properties of azidoiodinanes derived from benziodoxoles, indicating their potential as reagents for direct azidation of various organic substrates. This study highlights the versatility of iodine-containing compounds in organic synthesis (Zhdankin et al., 1996).

Iodination for Regiospecific Functionalization

Niclas, Zeuner, Gründemann, and Zölch (1987) investigated the iodination of 4-amino-2,6-dimethyl-pyrimidine, demonstrating a method for regiospecific functionalization. This study illustrates the utility of iodination reactions in creating specifically functionalized compounds (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Radical Cascade Reactions in Organic Synthesis

Kitagawa, Yamada, Sugawara, and Taguchi (2002) conducted a study on radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor. This research underscores the role of iodomethyl compounds in facilitating complex organic synthesis processes (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

Polymerization Processes

Guo, Zou, and Pan (2001) examined the cationic ring-opening polymerization of 3,3-dimethyloxetane, providing valuable insights into the polymerization mechanisms and kinetics. This research is pivotal for understanding and optimizing polymerization processes involving cyclic ethers (Guo, Zou, & Pan, 2001).

Electrophilic Cyclization in Natural Product Synthesis

Song, Liu, and Wang (2013) showcased the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines via iodine-promoted cascade electrophilic cyclization, a critical technique in the synthesis of natural products and bioactive molecules (Song, Liu, & Wang, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(iodomethyl)-2,2-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLLHQRFWYOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)-2,2-dimethyloxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-methanone hydrochloride](/img/structure/B1398407.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)